2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Mechanism of Action
Target of Action
The primary target of 2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties .
Result of Action
One study found that a similar compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have neuroprotective effects.
Biochemical Analysis
Cellular Effects
Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells , suggesting that this compound may also have potential anticancer properties.
Molecular Mechanism
Based on its predicted affinity for the dopamine receptor D2 , it may exert its effects through interactions with this receptor, potentially influencing dopamine signaling pathways.
Preparation Methods
The synthesis of 2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include simple heating and solventless reactions to promote green chemistry principles . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.
Aminomethylation: The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include:
2-(5-(Benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione: This compound has shown inhibitory potency against acetylcholinesterase and β-secretase.
N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These derivatives have been studied for their affinity for cyclooxygenase and potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-16-8-4-5-9-17(16)19(25)23(18)11-10-15-13-26-20(22-15)21-12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAOZLRNGNICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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